

Sos1-IN-16: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Sos1-IN-16	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the potent and selective Son of sevenless homolog 1 (SOS1) inhibitor, **Sos1-IN-16**, and its related analogs. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, making it a compelling target for therapeutic intervention in RAS-driven cancers.

Discovery of a Novel Class of Quinazoline-Based SOS1 Inhibitors

The discovery of **Sos1-IN-16** is rooted in a comprehensive drug discovery campaign that identified a series of potent quinazoline-based inhibitors of the SOS1-KRAS interaction. This effort, detailed in a 2019 publication in the Proceedings of the National Academy of Sciences by Hillig et al., utilized a combination of high-throughput screening (HTS) and fragment-based screening to identify novel chemical scaffolds that disrupt this critical protein-protein interaction. [1][2]

The initial screening efforts identified a quinazoline hit compound (compound 1) that demonstrated submicromolar potency in inhibiting SOS1-mediated nucleotide exchange on KRAS.[1][2] Biophysical assays, including thermal shift assays, isothermal titration calorimetry, and native mass spectrometry, confirmed that this series of compounds directly binds to SOS1, not KRAS.[1][2]



Structure-based drug design, aided by the crystal structure of SOS1 in complex with an early inhibitor, guided the optimization of the initial hit. This led to the development of a series of analogs with significantly improved potency and selectivity.[1][2] The final, highly optimized compound from this study was designated as compound 23 (BAY-293), which exhibited an IC50 of 21 nM in a KRAS-SOS1 interaction assay.[1][2] While the specific compound "Sos1-IN-16" (also referred to as Comp 54) with a reported IC50 of 7.2 nM is not explicitly detailed in this primary publication, it is a member of this potent quinazoline series.

Synthesis of Sos1-IN-16 and Analogs

While the explicit synthesis of **Sos1-IN-16** is not publicly available in the peer-reviewed literature, a detailed synthetic route for a closely related and highly potent analog, compound 22 from the foundational PNAS study, is provided below as a representative example. The synthesis of **Sos1-IN-16** would follow a similar chemical logic.

Representative Synthesis: (R)-N-(1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-yl)ethyl)-6,7-dimethoxy-2-methylquinazolin-4-amine (Compound 22)

The synthesis of the quinazoline core and its subsequent elaboration is a multi-step process.

Scheme 1: Synthesis of the Quinazoline Core

- Step 1: Synthesis of 4-hydroxy-6,7-dimethoxy-2-methylquinazoline. 2-Amino-4,5-dimethoxybenzoic acid is reacted with acetic anhydride to yield the corresponding acetamido derivative. Subsequent cyclization with formamide under heating provides the quinazolinone core.
- Step 2: Chlorination of the quinazolinone. The hydroxyl group at the 4-position is converted to a chlorine atom using a standard chlorinating agent like phosphoryl chloride (POCI3) or thionyl chloride (SOCI2) to yield 4-chloro-6,7-dimethoxy-2-methylquinazoline.

Scheme 2: Synthesis of the Amine Side Chain

• Step 1: Synthesis of (R)-1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine. This is a more complex fragment requiring a multi-step synthesis, likely involving a Suzuki or other cross-coupling reaction to link the thiophene and phenyl rings, followed by the



introduction of the ethylamine and dimethylaminomethyl moieties. The specific steps would be detailed in the supplementary information of the primary publication.

Scheme 3: Final Coupling Reaction

The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro-6,7-dimethoxy-2-methylquinazoline is reacted with (R)-1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) with a base like diisopropylethylamine (DIPEA) to yield the final product, compound 22.

Quantitative Data

The following tables summarize the quantitative data for a selection of the quinazoline-based SOS1 inhibitors from the primary discovery publication.

Table 1: In Vitro Potency of Quinazoline SOS1 Inhibitors

Compound	KRASG12C- SOS1cat Interaction IC50 (nM)[1][2]	SOS1-mediated Nucleotide Exchange (On- assay) IC50 (nM)[1] [2]	SOS1-mediated Nucleotide Exchange (Off- assay) IC50 (nM)[1] [2]
1	300	200	300
8	300		-
12	100	-	-
14	50	40	50
15	30	30	30
22	20	20	20
23 (BAY-293)	21	20	20
Sos1-IN-16	7.2	-	



Table 2: Cellular Activity of Selected SOS1 Inhibitors

Compound	pERK Inhibition (K-562 cells) IC50 (nM)[1][2]	Antiproliferative Activity (NCI-H358 cells) IC50 (μM) [1][2]
14	290	2.9
15	180	2.1
22	180	2.5
23 (BAY-293)	180	3.0

Experimental Protocols KRASG12C-SOS1cat Interaction Assay (FRET)

This assay measures the ability of a compound to disrupt the interaction between KRASG12C and the catalytic domain of SOS1 (SOS1cat) using Förster Resonance Energy Transfer (FRET).

- Protein Preparation: Recombinant His-tagged KRASG12C (1-169) and GST-tagged SOS1cat (564-1049) are expressed and purified.
- Labeling: KRASG12C is labeled with a FRET donor (e.g., Lumi4-Tb cryptate) and SOS1cat is labeled with a FRET acceptor (e.g., d2).
- Assay Procedure:
 - Labeled KRASG12C and SOS1cat are incubated together in an assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA).
 - Test compounds are added at various concentrations.
 - The mixture is incubated to allow for binding to reach equilibrium.
 - The FRET signal is measured using a suitable plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).



 Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.[1][2]

SOS1-mediated Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) on KRAS.

- Protein and Nucleotide Preparation: Recombinant KRAS is pre-loaded with GDP.
- Assay Procedure ("On-assay"):
 - KRAS-GDP is incubated with SOS1cat and the test compound.
 - The reaction is initiated by the addition of the fluorescent GTP analog.
 - The increase in fluorescence polarization upon binding of the fluorescent GTP analog to KRAS is monitored over time.
- Assay Procedure ("Off-assay"):
 - KRAS is pre-loaded with the fluorescent GTP analog.
 - The reaction is initiated by the addition of a large excess of unlabeled GTP in the presence of SOS1cat and the test compound.
 - The decrease in fluorescence polarization as the fluorescent GTP analog is displaced is monitored over time.
- Data Analysis: The initial rates of nucleotide exchange are calculated, and IC50 values are determined.[1][2]

Cellular pERK Inhibition Assay

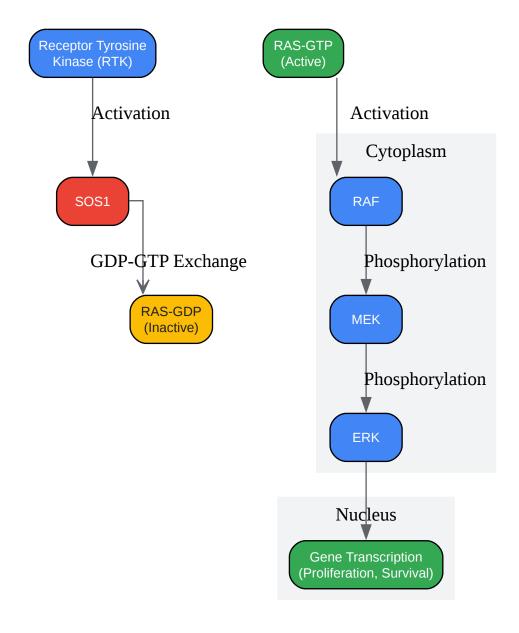
This assay determines the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the RAS signaling pathway, in a cellular context.



- Cell Culture: A suitable cell line (e.g., K-562, which has wild-type KRAS) is cultured under standard conditions.
- Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period.
- Cell Lysis: Cells are lysed to extract total protein.
- · Western Blotting:
 - Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
 - Proteins are transferred to a PVDF membrane.
 - The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
 - The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) reagent. The band intensities for pERK and total ERK are quantified, and the ratio of pERK to total ERK is calculated. IC50 values are determined from the dose-response curve.[1][2]

Visualizations RAS/RAF/MEK/ERK Signaling Pathway



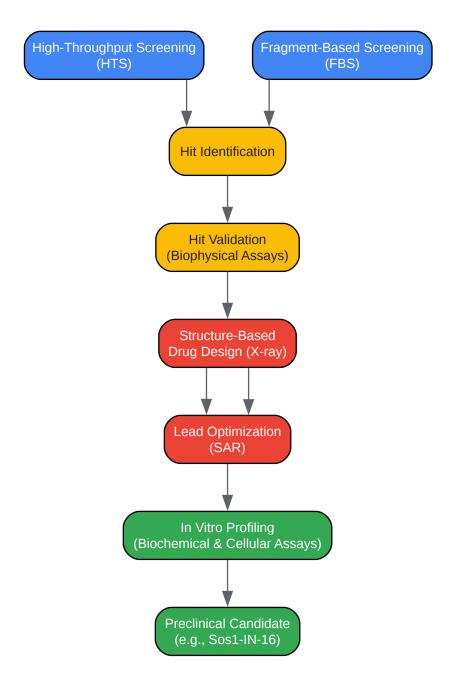


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Caption: The RAS/RAF/MEK/ERK signaling cascade initiated by SOS1.

Experimental Workflow for SOS1 Inhibitor Discovery





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Caption: Workflow for the discovery and optimization of SOS1 inhibitors.

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References

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- 2. researchgate.net [researchgate.net]
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